N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-11(8-14-9-12-4-2-3-5-17(12)23-14)19-18(22)13-6-7-15-16(10-13)21-24-20-15/h2-7,9-11H,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIZBTVEYRFLMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and microwave-assisted synthesis. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antibacterial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in the fusion of benzofuran and benzothiadiazole through a carboxamide bridge. Below is a comparative analysis with structurally related molecules from the literature:
Table 1: Structural Comparison of Selected Analogues
Physicochemical Properties
- Target Compound: Estimated molecular weight ≈ 341.4 g/mol (C₁₇H₁₅N₃O₂S).
- N-Formyl-MDA (): A benzodioxol derivative with a formamide group (C₁₁H₁₃NO₃), demonstrating lower molecular complexity than the target compound .
Pharmacological Implications (Hypothetical)
- Benzothiadiazoles: Known for antimicrobial and anticancer activities due to their electron-deficient aromatic systems .
- Benzofuran Derivatives : Exhibit neuroprotective and anti-inflammatory properties, as seen in dihydrobenzofuran-based compounds .
- Carboxamide Linkers : Enhance binding affinity to biological targets (e.g., enzymes or receptors) by mimicking peptide bonds .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of heterocyclic compounds and features a benzofuran moiety, which is known for its significant biological properties. The exploration of its biological activity encompasses various mechanisms of action, including its effects on cancer cell lines, antimicrobial properties, and interactions with specific biochemical pathways.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H15N3O3S |
| Molecular Weight | 317.37 g/mol |
| CAS Number | 2034294-31-8 |
The biological activity of this compound is primarily mediated through its interaction with various cellular pathways:
- Inhibition of Tumor Growth : The compound has been shown to inhibit tumor growth significantly by affecting the MAPK and Akt/mTOR signaling pathways.
- Catecholaminergic and Serotoninergic Activity : It acts as a potent enhancer of catecholaminergic and serotoninergic activity in the brain, suggesting potential implications in neuropharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance:
- Cell Cycle Inhibition : The compound induces cell cycle arrest in the G0/G1 phase, leading to reduced cell proliferation.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound has also exhibited antimicrobial activity against several pathogens:
- Antibacterial Activity : In vitro tests showed that it possesses significant antibacterial effects against both gram-positive and gram-negative bacteria. Compounds structurally related to benzofuran have demonstrated minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against certain strains .
- Antifungal Activity : The compound was effective against various fungal strains, indicating its potential as a broad-spectrum antifungal agent .
Case Studies
A series of case studies have been conducted to evaluate the biological activities of similar compounds derived from benzofuran:
- Benzofuran Derivatives : A study synthesized several benzofuran derivatives and assessed their antimicrobial properties against Mycobacterium tuberculosis. Compounds with specific substitutions showed promising results with MIC values ranging from 2 μg/mL to 8 μg/mL .
- Structural Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the benzofuran ring significantly affect biological activity. For example, hydroxyl substitutions at the C6 position were found to enhance antibacterial efficacy .
Q & A
Q. What are the common synthetic routes for preparing N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide?
The synthesis typically involves coupling a benzofuran-propan-2-yl amine intermediate with a benzothiadiazole-carboxylic acid derivative. A general method includes refluxing intermediates in ethanol with a catalytic acid (e.g., glacial acetic acid) to facilitate amide bond formation. For example, analogous benzofuran-containing compounds are synthesized via condensation reactions between carbohydrazides and substituted isatins . Modifications may include optimizing solvent systems (e.g., chloroform for lipophilic intermediates) and purification via recrystallization or column chromatography .
Q. How is the compound structurally characterized to confirm its identity and purity?
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, particularly distinguishing benzofuran (δ 6.5–7.5 ppm) and benzothiadiazole (δ 8.0–8.5 ppm) signals .
- X-ray Diffraction : Resolves molecular geometry, including dihedral angles between the benzofuran and benzothiadiazole moieties, and confirms intermolecular interactions (e.g., hydrogen bonds) .
- IR Spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1668 cm) .
- HPLC/MS : Ensures purity (>95%) and molecular weight confirmation .
Advanced Research Questions
Q. What strategies optimize the reaction yield and selectivity during synthesis?
- Catalytic Systems : Use of glacial acetic acid enhances amide coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while chloroform aids in recrystallization .
- Temperature Control : Reflux conditions (70–90°C) balance reaction kinetics and side-product minimization .
- Protecting Groups : Temporary protection of reactive sites (e.g., benzofuran oxygen) prevents unwanted side reactions .
Q. How can researchers assess the compound’s biological activity and mechanism of action?
- In Vitro Assays : Antimicrobial and antitubular activities are evaluated via microbroth dilution (MIC values) against bacterial strains (e.g., Mycobacterium tuberculosis) .
- Enzyme Inhibition Studies : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts .
- Cellular Uptake : Radiolabeled analogs or LC-MS/MS quantify intracellular concentrations in hepatocyte models .
Q. How do researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives.
- Orthogonal Assays : Cross-check results using different methodologies (e.g., fluorescence vs. luminescence assays).
- Metabolic Stability : Assess if discrepancies arise from compound degradation in hepatocyte incubations .
- Structural Reanalysis : Confirm batch consistency via NMR/X-ray to rule out polymorphic variations .
Q. What computational methods predict the compound’s pharmacokinetic and binding properties?
- Molecular Docking : Models interactions with target proteins (e.g., benzothiadiazole’s π-π stacking with aromatic residues) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- ADME Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic pathways (e.g., cytochrome P450 interactions) .
Q. What are the metabolic pathways and stability profiles of this compound?
- Hepatocyte Incubation : Human hepatocytes (1 mg/ml in methanol) are incubated to identify phase I/II metabolites via LC-HRMS .
- Metabolite Identification : Look for hydroxylation (benzofuran ring), sulfation (benzothiadiazole), or glucuronidation .
- Half-Life Determination : Kinetic studies quantify degradation rates in microsomal preparations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
